REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(Cl)(=O)C(Cl)=O.[CH:21]1[CH:26]=[CH:25][CH:24]=CC=1>>[C:1]([O:14][CH2:24][CH:25]1[CH2:21][CH2:26]1)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo at 40°
|
Type
|
ADDITION
|
Details
|
To the concentrate is added fresh benzene and 3.25 g
|
Type
|
STIRRING
|
Details
|
The solution is stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
WASH
|
Details
|
by washing with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over calcium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrating the organic phase under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
purifying by distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)(=O)OCC1CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |